molecular formula C4H12ClNO2S B2384891 1-Amino-3-(methylsulfinyl)propan-2-ol hydrochloride CAS No. 2126178-02-5

1-Amino-3-(methylsulfinyl)propan-2-ol hydrochloride

Cat. No.: B2384891
CAS No.: 2126178-02-5
M. Wt: 173.66
InChI Key: BXSLHKMHTABKEK-UHFFFAOYSA-N
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Description

1-Amino-3-(methylsulfinyl)propan-2-ol hydrochloride, also known as sulfoxide ephedrine or SMEP, is a chiral compound with the molecular formula C4H12ClNO2S and a molecular weight of 173.66 g/mol

Preparation Methods

The synthesis of 1-Amino-3-(methylsulfinyl)propan-2-ol hydrochloride involves several steps. One common synthetic route includes the reaction of 3-chloropropan-1-ol with methylsulfinyl chloride under basic conditions to form 3-(methylsulfinyl)propan-1-ol. This intermediate is then subjected to amination using ammonia or an amine source to yield the final product, this compound.

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

1-Amino-3-(methylsulfinyl)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the sulfoxide group to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions include sulfone, sulfide, and substituted amino derivatives.

Scientific Research Applications

1-Amino-3-(methylsulfinyl)propan-2-ol hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including its role in modulating biochemical pathways.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-3-(methylsulfinyl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in metabolic processes. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

1-Amino-3-(methylsulfinyl)propan-2-ol hydrochloride can be compared with similar compounds such as:

    Ephedrine: Both compounds share structural similarities, but this compound has a sulfoxide group, which imparts different chemical and biological properties.

    Methionine sulfoxide: This compound also contains a sulfoxide group, but differs in its amino acid structure and biological functions.

    S-adenosylmethionine (SAMe): While SAMe is involved in methylation reactions, this compound has distinct applications and mechanisms of action.

Properties

IUPAC Name

1-amino-3-methylsulfinylpropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2S.ClH/c1-8(7)3-4(6)2-5;/h4,6H,2-3,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSLHKMHTABKEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CC(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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